Tetraethylammonium tetrafluoroborate

Descripción general

Descripción

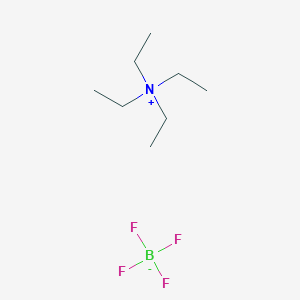

Tetraethylammonium tetrafluoroborate is an organic compound with the chemical formula (C₂H₅)₄NBF₄. It is a quaternary ammonium salt consisting of a positively charged tetraethylammonium cation and a negatively charged tetrafluoroborate anion. This compound is commonly used in various chemical reactions and applications due to its unique properties, such as high thermal stability and solubility in water and organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetraethylammonium tetrafluoroborate can be synthesized by reacting tetraethylammonium hydroxide with tetrafluoroboric acid. The reaction typically occurs in an organic solvent such as methanol or acetonitrile. The product is then purified through recrystallization from a suitable solvent like ethyl acetate or methanol .

Industrial Production Methods

In industrial settings, this compound is produced by mixing tetraethylammonium bromide with sodium tetrafluoroborate in water. The resulting product is then filtered, washed, and dried to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Tetraethylammonium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion is replaced by other nucleophiles.

Electrochemical Reactions: It is used as a supporting electrolyte in electrochemical reactions, facilitating the transfer of electrons.

Common Reagents and Conditions

Common reagents used in reactions with this compound include organic solvents like acetonitrile and methanol. The reactions are typically carried out under ambient conditions or with mild heating .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in electrochemical polymerization, it helps form conjugated oligomers .

Aplicaciones Científicas De Investigación

Electrolyte in Supercapacitors

Overview

TEA-BF4 is widely utilized as an electrolyte in supercapacitors due to its favorable electrochemical properties. It provides high ionic conductivity and stability, which are essential for efficient energy storage.

Key Properties

- Solubility : TEA-BF4 is soluble in polar organic solvents such as acetonitrile and methanol, enhancing its applicability in various electrochemical systems .

- Electrochemical Stability : The compound exhibits a stable electrochemical window, making it suitable for high-voltage applications .

Case Studies

- A study demonstrated that TEA-BF4-based electrolytes could significantly improve the performance of supercapacitors by enhancing the charge storage capacity through pseudocapacitance mechanisms .

- Research has shown that using TEA-BF4 in supercapacitors leads to a higher energy density compared to traditional electrolytes due to its ability to form a stable Helmholtz double layer .

Supporting Electrolyte in Electrochemical Reactions

Usage in Electrocatalysis

TEA-BF4 serves as a supporting electrolyte in various electrocatalytic processes. Its role is crucial in facilitating electron transfer reactions and improving the efficiency of catalytic systems.

Applications

- In the electrocatalytic reduction of 6-bromo-1-hexene, TEA-BF4 was employed as a supporting electrolyte to enhance the reaction kinetics and selectivity towards desired products .

- The compound has also been explored for its effectiveness in other electrochemical transformations, showcasing its versatility across different reaction conditions .

Analytical Chemistry Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

TEA-BF4 has been utilized as a reference standard and solvent system in NMR spectroscopy studies. Its unique chemical environment allows for precise analysis of complex mixtures.

Research Findings

- NMR studies have indicated that TEA-BF4 can aid in the characterization of molecular interactions and dynamics under varying conditions, providing insights into reaction mechanisms and compound stability .

- The compound's ability to dissolve a wide range of organic compounds makes it an ideal candidate for developing new analytical techniques aimed at improving detection limits and resolution .

Summary of Key Applications

| Application Area | Details |

|---|---|

| Supercapacitors | High ionic conductivity; stable electrochemical window; enhances energy density |

| Electrocatalysis | Supporting electrolyte; improves kinetics and selectivity; versatile across reactions |

| Analytical Chemistry (NMR) | Reference standard; aids characterization; improves detection limits |

Mecanismo De Acción

The mechanism of action of tetraethylammonium tetrafluoroborate involves its ability to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors. This blocking action prevents the transmission of signals, making it useful in various pharmacological studies .

Comparación Con Compuestos Similares

Similar Compounds

- Tetrabutylammonium tetrafluoroborate

- Tetramethylammonium tetrafluoroborate

- Tetraethylammonium perchlorate

Uniqueness

Tetraethylammonium tetrafluoroborate is unique due to its high thermal stability and solubility in both water and organic solvents. Compared to similar compounds, it is less lipophilic and more easily crystallized, making it suitable for a wider range of applications .

Actividad Biológica

Tetraethylammonium tetrafluoroborate (TEA·BF4) is a quaternary ammonium salt with significant applications in electrochemistry and organic synthesis. Its biological activity, while not extensively documented, has been explored in various studies, particularly in the context of its use as an electrolyte and catalyst. This article summarizes the biological activity of TEA·BF4, highlighting its electrochemical properties, applications in biological systems, and relevant case studies.

- Molecular Formula : C8H20BF4N

- Molecular Weight : 217.06 g/mol

- Melting Point : Decomposes at 370°C to 380°C

- Solubility : Soluble in water, alcohol, and acetonitrile

TEA·BF4 acts primarily as a phase transfer catalyst and an electrolyte additive in various chemical processes. Its structure allows it to facilitate ion transport in electrolytic solutions, making it particularly valuable in electrochemical applications.

Electrochemical Applications

TEA·BF4 has been studied for its role in enhancing the performance of electrochemical capacitors. It has been found to improve ionic conductivity and reduce viscosity when used in solutions for supercapacitors. For instance:

- High-rate Electrochemical Capacitors : Research indicates that TEA·BF4 enhances the performance of capacitors based on ordered mesoporous carbon structures by facilitating optimal ion intercalation .

- Molecular Dynamics Studies : A study using molecular dynamics simulations demonstrated that TEA·BF4 can balance ionic conductivity and capacitance in acetonitrile solutions, which is crucial for supercapacitor efficiency .

Biological Studies

While TEA·BF4 is primarily recognized for its chemical applications, some studies have investigated its biological implications:

- Electrochemical Immunosensing : TEA·BF4 has been utilized as an electrolyte in immunosensing applications. In a study involving male Sprague Dawley rats, it was used to create a sensor for growth hormone levels, demonstrating its potential utility in biomedical applications .

- Biochemical Reagent : It is classified as a biochemical reagent suitable for life science research. Its ability to act as a catalyst may influence biochemical reactions, although specific biological interactions remain underexplored .

Case Study 1: Electrolyte Behavior

In an investigation comparing different tetrafluoroborate salts, TEA·BF4 exhibited distinct electrochemical characteristics. It demonstrated lower oxidation currents compared to trimethylammonium tetrafluoroborate (TriMA·BF4), indicating less reactivity under similar conditions . This property may influence its selection as an electrolyte in sensitive biochemical assays.

Case Study 2: Interaction with Biomaterials

Research on quaternary ammonium compounds has indicated that modifications involving such compounds can enhance antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. Although TEA·BF4 itself was not the focus of these studies, the underlying principles suggest that similar compounds could possess bioactive properties that warrant further investigation .

Summary Table of Findings

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of TEABF4, and how are they experimentally determined?

TEABF4 (CAS 429-06-1) has a molecular weight of 217.06 g/mol and a density of 1.22 g/mL at 20°C . Key properties include:

- Thermal stability : Decomposes at 383°C (DSC/DTA analysis) .

- Solubility : Fully soluble in DMSO; sparingly soluble in water but compatible with acetonitrile (ACN) for electrochemical applications .

- Melting point : 71°C (DSC) . Methodology: Use gas displacement for density measurements, differential scanning calorimetry (DSC) for thermal analysis, and gravimetric methods for solubility profiling .

Q. How is TEABF4 synthesized and purified for laboratory use?

TEABF4 is typically synthesized via metathesis reactions between tetraethylammonium bromide and sodium tetrafluoroborate in anhydrous solvents like acetone . Post-synthesis:

- Purification : Recrystallization from ethanol/water mixtures to remove ionic impurities.

- Characterization : Confirm purity via ¹H/¹⁹F NMR (δ 1.2 ppm for CH₃ groups, δ -148 ppm for BF₄⁻ in DMSO-d₆) and mass spectrometry (MS) .

Q. What safety protocols are critical when handling TEABF4 in the lab?

TEABF4 is corrosive (skin/eye irritant, H314 hazard) . Required precautions:

- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods for weighing .

- Spill management : Neutralize with sodium bicarbonate, collect waste in sealed containers, and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How does TEABF4 enhance the performance of supercapacitors compared to other electrolytes?

TEABF4 in ACN exhibits a high specific capacitance (170 F/g) in ordered mesoporous carbons due to its small ion size (BF₄⁻: ~0.23 nm), enabling rapid ion diffusion in micropores . Key metrics:

- Conductivity : 60 mS/cm in 1 M ACN solutions, outperforming LiPF₆ and LiClO₄ in organic solvents .

- Voltage window : Stable up to 2.7 V in hybrid aqueous-organic electrolytes (e.g., H₂SO₄ + TEABF4), extending energy density . Methodology: Use galvanostatic charge-discharge (GCD) and electrochemical impedance spectroscopy (EIS) to evaluate capacitance retention (~85% at 20 A/g) .

Q. What solute-solvent interactions govern TEABF4’s behavior in propylene carbonate (PC) solutions?

In PC, TEABF4 exhibits strong ion pairing due to low dielectric constant (ε = 64.4), reducing ionic mobility. Key parameters:

- Conductometric analysis : Calculate Walden plots to assess ion dissociation (Λ vs. η⁻¹) .

- Viscometric data : Measure Jones-Dole coefficients (B) to quantify ion-solvent interactions; B > 0 indicates structure-making effects . Contrast with ACN (ε = 37.5), where higher ion dissociation improves conductivity .

Q. How can electrochemical quartz crystal microbalance (EQCM) elucidate ion transport in TEABF4-based systems?

EQCM tracks mass changes during redox processes. For polybithiophene doping with TEABF4/ACN:

- Mass-to-charge ratio (Δm/ΔQ) : Correlates BF₄⁻ insertion during oxidation (Δm increases).

- Kinetic analysis : Identify rate-limiting steps (e.g., ion diffusion vs. electron transfer) via Φ-function (Δm vs. charge) hysteresis in cyclic voltammetry .

Propiedades

IUPAC Name |

tetraethylazanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.BF4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRAKUDXACGCHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC[N+](CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883380 | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17421 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

429-06-1 | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=429-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.